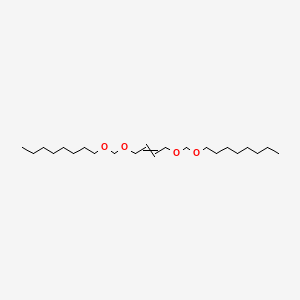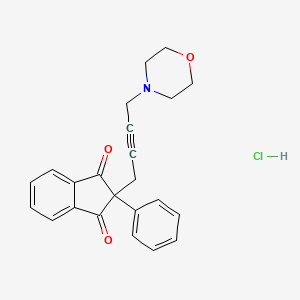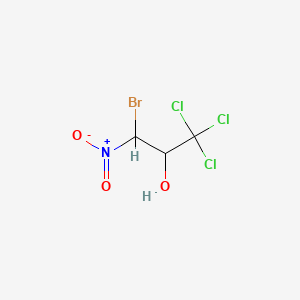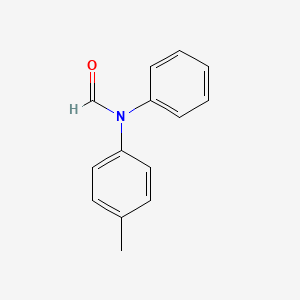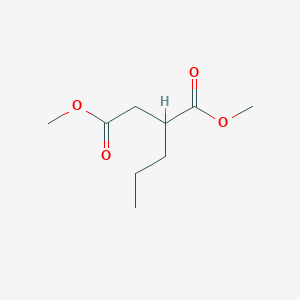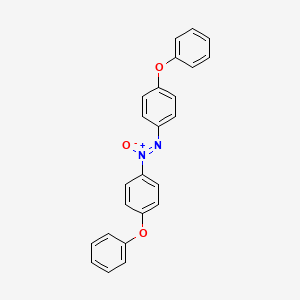
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate is a complex organic compound with a molecular formula of C12H18N2O6S2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(p-Nitrophenoxy)butylamine: This intermediate can be synthesized by reacting p-nitrophenol with 1,4-dibromobutane in the presence of a base, followed by the reduction of the resulting nitro compound to the corresponding amine.
Formation of this compound: The final compound is obtained by reacting 4-(p-Nitrophenoxy)butylamine with 2-chloroethyl thiosulfate under appropriate conditions, such as in the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while reduction of the nitro group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate exerts its effects involves interactions with various molecular targets and pathways. The nitro group can participate in redox reactions, while the thiosulfate group can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate: This compound has a similar structure but with a methoxy group instead of a nitro group.
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl sulfonate: Similar structure with a sulfonate group instead of a thiosulfate group.
Uniqueness
S-2-((4-(p-Nitrophenoxy)butyl)amino)ethyl thiosulfate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21208-82-2 |
|---|---|
Molekularformel |
C12H18N2O6S2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-nitro-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C12H18N2O6S2/c15-14(16)11-3-5-12(6-4-11)20-9-2-1-7-13-8-10-21-22(17,18)19/h3-6,13H,1-2,7-10H2,(H,17,18,19) |
InChI-Schlüssel |
ZCVXRVZBAKZWMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
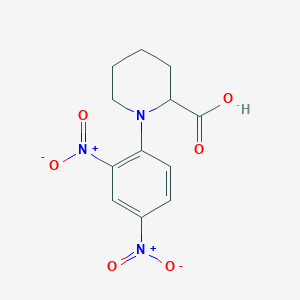
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
